molecular formula C14H13ClN2O2 B2591181 N-(4-chlorophenyl)-2-ethoxynicotinamide CAS No. 388571-73-1

N-(4-chlorophenyl)-2-ethoxynicotinamide

Cat. No. B2591181
CAS RN: 388571-73-1
M. Wt: 276.72
InChI Key: UGHPSTDSGHWFOC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-ethoxynicotinamide, also known as CLEN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the nicotinamide family of molecules and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers have synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. Among these, compound 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it a promising candidate for further investigation in virology research.

Medicinal Chemistry

Sulfonamide derivatives, including N-(4-chlorophenyl)-2-ethoxynicotinamide, have revolutionized medicine due to their wide range of biological activities. These compounds are associated with antibacterial, antifungal, and anticonvulsant properties . Researchers may explore its potential as an antimicrobial agent or in drug development.

Agricultural Applications

Sulfonamide derivatives have been investigated for their herbicidal properties in agriculture . N-(4-chlorophenyl)-2-ethoxynicotinamide could be explored as a potential herbicide or as part of integrated pest management strategies.

Computational Chemistry

The compound’s structure can be optimized using computational methods (e.g., B3LYP/6–31 + G(d,p)) to predict its properties and interactions with other molecules . Such studies aid in understanding its behavior and guiding further experimental work.

Organic Synthesis

Researchers can use N-(4-chlorophenyl)-2-ethoxynicotinamide as a reactant in synthetic routes, contributing to the development of novel compounds. Its reactivity and versatility make it valuable in organic chemistry.

Bioactivity Screening

Given its unique structure, N-(4-chlorophenyl)-2-ethoxynicotinamide could be screened against various biological targets (enzymes, receptors, etc.) to identify potential therapeutic applications. High-throughput screening assays can reveal its interactions and effects.

properties

IUPAC Name

N-(4-chlorophenyl)-2-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14-12(4-3-9-16-14)13(18)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHPSTDSGHWFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-ethoxynicotinamide

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